molecular formula C15H19NO2 B3003992 1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2094699-05-3

1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B3003992
CAS No.: 2094699-05-3
M. Wt: 245.322
InChI Key: NXJDAUAQCAMVEJ-UHFFFAOYSA-N
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Description

1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one is an organic compound with a complex structure that includes a morpholine ring, a phenylethyl group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of morpholine with a suitable phenylethyl derivative under controlled conditions. One common method involves the use of acetonitrile as a solvent and phosphoric acid as a catalyst. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one is unique due to the presence of the phenylethyl group, which may enhance its biological activity and specificity compared to simpler analogs. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

1-[2-(2-phenylethyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-15(17)16-10-11-18-14(12-16)9-8-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJDAUAQCAMVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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